molecular formula C21H38N2O4 B11444213 methyl N-[(4-propylcyclohexyl)carbonyl]valylvalinate

methyl N-[(4-propylcyclohexyl)carbonyl]valylvalinate

Cat. No.: B11444213
M. Wt: 382.5 g/mol
InChI Key: RAWSUNASTPVECT-UHFFFAOYSA-N
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Description

Methyl N-[(4-propylcyclohexyl)carbonyl]valylvalinate is an organic compound with the molecular formula C21H38N2O4 It is a derivative of valine, an essential amino acid, and features a cyclohexyl group substituted with a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[(4-propylcyclohexyl)carbonyl]valylvalinate typically involves the following steps:

    Formation of the Cyclohexyl Derivative: The initial step involves the preparation of the 4-propylcyclohexyl carbonyl chloride. This can be achieved through the reaction of 4-propylcyclohexanol with thionyl chloride (SOCl2) under reflux conditions.

    Coupling with Valine: The resulting 4-propylcyclohexyl carbonyl chloride is then reacted with valine in the presence of a base such as triethylamine (TEA) to form the corresponding amide.

    Esterification: The final step involves the esterification of the amide with methanol in the presence of an acid catalyst like sulfuric acid (H2SO4) to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl N-[(4-propylcyclohexyl)carbonyl]valylvalinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester or amide groups can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, in solvents like ether or tetrahydrofuran (THF).

    Substitution: Nucleophiles such as amines, alcohols, or thiols, under mild to moderate conditions.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl N-[(4-propylcyclohexyl)carbonyl]valylvalinate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a drug delivery agent.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of methyl N-[(4-propylcyclohexyl)carbonyl]valylvalinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Methyl N-[(4-propylcyclohexyl)carbonyl]valylvalinate can be compared with other similar compounds, such as:

    Methyl N-[(4-methylcyclohexyl)carbonyl]valylvalinate: Similar structure but with a methyl group instead of a propyl group, leading to different physical and chemical properties.

    Methyl N-[(4-ethylcyclohexyl)carbonyl]valylvalinate:

    Methyl N-[(4-isopropylcyclohexyl)carbonyl]valylvalinate: Features an isopropyl group, resulting in unique steric and electronic effects.

Properties

Molecular Formula

C21H38N2O4

Molecular Weight

382.5 g/mol

IUPAC Name

methyl 3-methyl-2-[[3-methyl-2-[(4-propylcyclohexanecarbonyl)amino]butanoyl]amino]butanoate

InChI

InChI=1S/C21H38N2O4/c1-7-8-15-9-11-16(12-10-15)19(24)22-17(13(2)3)20(25)23-18(14(4)5)21(26)27-6/h13-18H,7-12H2,1-6H3,(H,22,24)(H,23,25)

InChI Key

RAWSUNASTPVECT-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCC(CC1)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)OC

Origin of Product

United States

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